
Pennogenin
概要
説明
ペンノゲニンはステロイドサポニンであり、様々な植物種に広く見られる天然物です。 抗真菌、細胞毒性、抗脂質血症効果など、様々な生物活性で知られています 。 ペンノゲニンは、夜香木(Cestrum nocturnum)やパリポリフィラ(Paris polyphylla)などの植物からよく単離されます .
科学的研究の応用
ペンノゲニンは、幅広い科学研究における応用があります。
作用機序
Safety and Hazards
将来の方向性
Pennogenin-3-O-α-L-Rhamnopyranosyl-(1→2)-[α-L-Rhamnopyranosyl-(1→3)]-β-D-Glucopyranoside (Spiroconazol A) isolated from Dioscorea bulbifera L. var. sativa induces autophagic cell death by p38 MAPK activation in NSCLC cells . This suggests potential therapeutic applications in the treatment of NSCLC .
生化学分析
Biochemical Properties
Pennogenin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves glycosyltransferases, such as PpUGT6, which catalyze the glycosylation of this compound, leading to the formation of this compound saponins . These saponins exhibit various biological activities, including antifungal properties. Additionally, this compound interacts with enzymes involved in steroid biosynthesis, influencing the production of other bioactive steroids .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent . It can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular responses. Additionally, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound binds to specific receptors and enzymes, leading to the inhibition or activation of these targets. For example, this compound has been shown to inhibit the activity of certain enzymes involved in steroid biosynthesis, thereby affecting the production of other steroids . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
準備方法
合成経路と反応条件
ペンノゲニンの合成には、通常、自然発生するステロイドサポゲニンであるジオスゲニンの完全な骨格を利用します。 合成における重要なステップは、コレステロール-5-エン-16,22-ジオン-3,26-ジオールをコレステロール-5,16-ジエン-22-オン-3,26-ジオールに位置選択的に変換することです 。 この変換は、グリコシルハライド、トリクロロイミデート、チオグリコシドなどの様々な試薬と条件を用いて達成することができます .
工業生産方法
ペンノゲニンの工業生産は、多くの場合、植物源からの抽出と単離によって行われます。 例えば、夜香木のメタノール粗抽出物は、ペンノゲニンテトラグリコシドを単離するために分画することができます 。 このプロセスには、抗真菌アッセイによるガイド付き分画と分光学的同定が含まれます。
化学反応の分析
反応の種類
ペンノゲニンは、酸化、還元、置換などの様々な化学反応を起こします。 注目すべき反応の1つは、三フッ化ホウ素エーテル錯体(BF3·Et2O)の存在下で、ペンノゲニン3,17-ジアセテートを22-オキソ-(20S,25R)-コレステロール-5-エン-3β,16α,17α,26-テトラオール3,16-ジアセテートに変換することです .
一般的な試薬と条件
ペンノゲニンの反応で一般的に使用される試薬には、三フッ化ホウ素エーテル錯体、グリコシルハライド、トリクロロイミデート、チオグリコシドなどがあります 。 これらの反応は、多くの場合、所望の変換を達成するために、制御された温度や溶媒などの特定の条件を必要とします。
生成される主要な生成物
ペンノゲニンの反応から生成される主要な生成物には、コレステロール-5,16-ジエン-22-オン-3,26-ジオールや22-オキソ-(20S,25R)-コレステロール-5-エン-3β,16α,17α,26-テトラオールなどの様々なステロイド誘導体があります .
類似化合物との比較
ペンノゲニンは、ジオスゲニンやスピロコナゾールAなどの他のステロイドサポニンに似ています。 しかし、その特異的な生物活性と化学的特性は独特です。
ジオスゲニン: ペンノゲニンの合成のための出発物質として使用されます.
スピロコナゾールA: がん細胞に対して強力な細胞毒性効果を示し、オートファジーを誘導します.
マンニオシドA: 細胞毒性効果を持つ別のステロイドサポニン.
特性
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYHBUHOUUETMI-WJOMMTHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903924 | |
| Record name | Pennogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-89-1 | |
| Record name | Pennogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is pennogenin?
A1: this compound is a steroidal sapogenin, meaning it serves as the core structure for various steroidal saponins. It's found in several plant species, notably those belonging to the genus Paris (e.g., Paris polyphylla) which are traditionally used in Chinese medicine.
Q2: What are the primary sources of this compound?
A2: this compound is primarily found in plants of the genus Paris, particularly Paris polyphylla var. yunnanensis. Other sources include Trillium tschonoskii, Paris quadrifolia, and Aspidistra species. [, , , , ]
Q3: What is the chemical structure of this compound?
A3: this compound is a spirostanol steroid with a hydroxyl group at position 3. Its molecular formula is C27H42O4 and its molecular weight is 430.6 g/mol. [, , , ]
Q4: Can you provide details about the spectroscopic data of this compound?
A4: While specific spectroscopic data for this compound itself isn't extensively discussed in the provided papers, many focus on the spectroscopic characterization of its glycosylated forms (this compound saponins). Techniques like 1D and 2D NMR (including 1H NMR, 13C NMR, DEPT, HSQC, HMBC), and mass spectrometry (MS) are commonly used for structure elucidation. [, , , ]
Q5: How does the structure of this compound differ from diosgenin?
A5: Both are spirostanol steroids, but a key difference lies in the presence of an additional hydroxyl group at the C-17 position in this compound. This difference significantly influences their reactivity and biological activity. [, ]
Q6: What is the significance of the hydroxyl group at the C-3 position of this compound?
A6: The C-3 hydroxyl group is the primary site for glycosylation, leading to the formation of various this compound saponins. The type and linkage of the sugar moieties significantly impact the biological activity of these compounds. [, ]
Q7: What are this compound glycosides?
A7: this compound glycosides, or this compound saponins, are formed by the attachment of sugar molecules (like glucose, rhamnose, arabinose) to the this compound aglycone, primarily at the C-3 hydroxyl group. These sugar moieties play a crucial role in the biological activity and pharmacological properties of the resulting compounds. [, , , ]
Q8: What are some notable biological activities exhibited by this compound glycosides?
A8: this compound glycosides have been reported to exhibit a range of biological activities, including:
- Platelet aggregation: Certain this compound glycosides act as strong platelet agonists, promoting hemostasis and inducing platelet aggregation. This activity has been linked to their use in traditional medicine for treating abnormal uterine bleeding. []
- Cytotoxicity: Some this compound saponins have demonstrated cytotoxic activity against various cancer cell lines, including leukemia, cervical, breast, and liver cancer cells. [, , ]
- Antifungal activity: Several studies have highlighted the antifungal potential of this compound glycosides, particularly against Fusarium species. One study identified a this compound tetraglycoside as a potential inhibitor of Fusarium kuroshium, a causal agent of Fusarium dieback. []
- Induction of myometrial contraction: Research suggests that this compound tetraglycoside can stimulate rat myometrial contractions by enhancing MLC20 phosphorylation, mediated by the PLC-IP3 and RhoA/ROK signaling pathways. []
Q9: How do structural modifications of this compound glycosides affect their activity?
A9: Structure-activity relationship (SAR) studies suggest that both the aglycone (this compound) and the sugar moieties are essential for the biological activity of this compound glycosides.
- Aglycone: Modifications to the this compound core, such as the introduction of double bonds or additional hydroxyl groups, can influence its interactions with target molecules and consequently alter its activity. [, ]
- Sugar moieties: The type, number, sequence, and linkage of sugar molecules attached to this compound significantly impact the compound's solubility, bioavailability, and interaction with biological targets. For example, increasing the number of sugar units generally enhances the water solubility of the saponin. [, , , ]
Q10: Are there any analytical methods for the quantification of this compound and its glycosides?
A10: Yes, several analytical methods have been developed for the characterization and quantification of this compound and its glycosides, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is widely used for the separation and quantification of this compound glycosides in plant extracts and biological samples. [, , , ]
- Ultra high-performance liquid chromatography (UHPLC): UHPLC offers enhanced resolution and sensitivity compared to traditional HPLC, allowing for faster and more efficient analysis of complex mixtures. []
- Gas chromatography-mass spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds and can be used to identify and quantify this compound after hydrolysis of its glycosides. []
Q11: Has the pharmacokinetics of this compound diglycoside been studied?
A11: Yes, at least one study investigated the pharmacokinetics of this compound diglycoside in rats. The study developed a sensitive HPLC-MS method for quantifying the compound in rat plasma and applied it to study its pharmacokinetic profile after intravenous and oral administration. []
Q12: What are the potential applications of this compound and its derivatives?
A12: The diverse biological activities of this compound glycosides make them promising candidates for various applications, including:
- Development of new drugs: The cytotoxic and antifungal activities of certain this compound glycosides suggest potential for developing new anticancer and antifungal agents. [, , , ]
- Hemostatic agents: The potent platelet-aggregating activity of some this compound glycosides could be exploited for developing novel hemostatic drugs for controlling bleeding. [, ]
- Traditional medicine: Given their long history of use in traditional Chinese medicine, this compound-containing plants and their extracts could be further explored for their therapeutic potential in treating various ailments. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(diethylamino)-2-methylphenyl]-2-[(2-nitro-3-thiophenyl)thio]acetamide](/img/structure/B1253047.png)

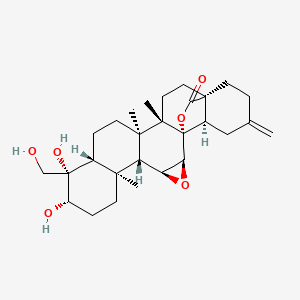
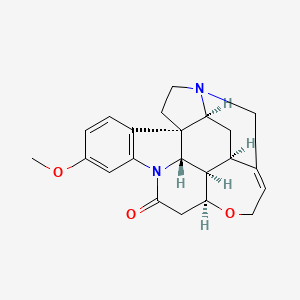
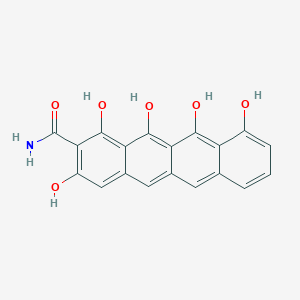
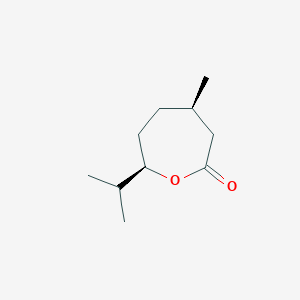

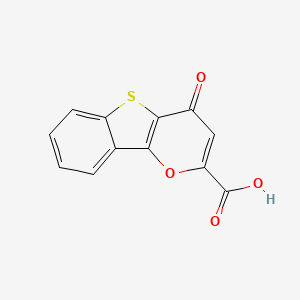
![2-[[(2R,3S)-5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3-[2-(dipropylamino)-2-oxoethoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]oxy]-N,N-dipropylacetamide](/img/structure/B1253061.png)

![(7R,9S,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3S,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1253065.png)
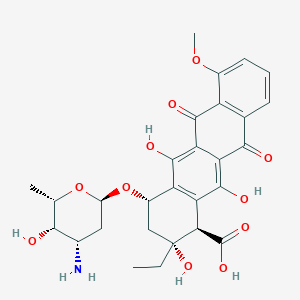
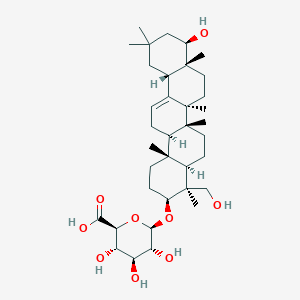
![1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)-](/img/structure/B1253072.png)
